2-Oxazolidinone

Übersicht

Beschreibung

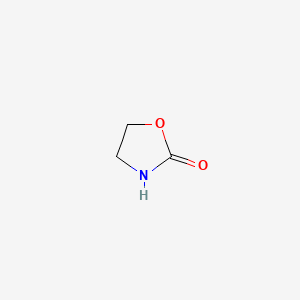

2-Oxazolidinone is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. It is known for its versatility in various chemical and biological applications. The compound has a molecular formula of C₃H₅NO₂ and a molar mass of 87.08 g/mol . It is a solid at room temperature with a melting point of 86-89°C and a boiling point of 220°C at 48 torr .

Wirkmechanismus

2-Oxazolidinone, also known as Oxazolidin-2-one, is a synthetic antimicrobial agent with a unique mechanism of action . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

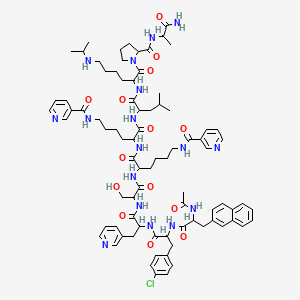

This compound primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and Mycobacterium tuberculosis . It binds to the 50S ribosomal subunit of the bacteria, preventing the formation of a functional 70S initiation complex .

Mode of Action

The compound works as a protein synthesis inhibitor , targeting an early step involving the binding of N-formylmethionyl-tRNA to the ribosome . By inhibiting the formation of the 70S initiation complex, this compound prevents the bacteria from producing proteins they need to grow and multiply .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein biosynthesis pathway . By inhibiting the formation of the 70S initiation complex, the compound disrupts the translation of mRNA into protein, thereby inhibiting bacterial growth .

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile with excellent bioavailability and good tissue and organ penetration . The elimination half-life of linezolid, a member of the oxazolidinone class, is approximately 5–7 hours .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth . By preventing protein synthesis, the compound effectively stops the bacteria from growing and multiplying . This makes this compound an effective treatment for infections caused by multidrug-resistant Gram-positive bacteria .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, the compound’s action can be affected by the presence of carbon dioxide (CO2). In solvent-free conditions, CO2 can be incorporated into this compound, affecting its synthesis . Additionally, resistance to this compound can develop through mutations and acquisition of resistance genes, often associated with mobile genetic elements .

Biochemische Analyse

Biochemical Properties

2-Oxazolidinone exhibits its antibacterial effects by inhibiting protein synthesis. It binds to the peptidyl transferase center of the bacterial ribosome, preventing the formation of a functional 70S initiation complex . This unique mechanism of action assures high antibiotic efficiency and low susceptibility to resistance mechanisms .

Cellular Effects

This compound has a broad-spectrum activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . It inhibits bacterial growth by preventing the production of functional proteins, which can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the peptidyl transferase center of the bacterial ribosome . This binding interaction inhibits protein synthesis, thereby exerting its effects at the molecular level. It can lead to changes in gene expression and can affect enzyme activity within the cell .

Metabolic Pathways

It is known that similar oxazolidinones undergo metabolic degradation involving ring opening, generating various metabolites

Transport and Distribution

It is known that Gram-negative pathogens are intrinsically resistant to similar oxazolidinones due to efflux pumps that force the antibiotic out of the cell faster than it can accumulate

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the bacterial ribosome where it exerts its effects

Vorbereitungsmethoden

2-Oxazolidinone can be synthesized through several methods:

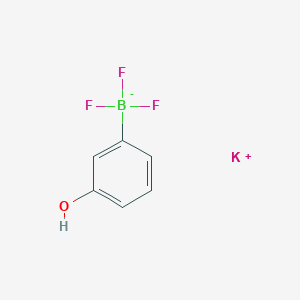

Cycloaddition of Carbon Dioxide to Aziridine Derivatives: This method involves the reaction of carbon dioxide with aziridine derivatives under solvent-free conditions.

Carboxylative Cyclization of N-Propargylamines with Carbon Dioxide: This method uses carbon dioxide to cyclize N-propargylamines.

Three-Component Coupling of Epoxides, Amines, and Carbon Dioxide: This method involves the reaction of epoxides, amines, and carbon dioxide.

Microwave Irradiation: Synthesis of oxazolidin-2-ones derivatives can be carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium.

Analyse Chemischer Reaktionen

2-Oxazolidinone undergoes various chemical reactions:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield various substituted oxazolidinones.

Substitution: Common reagents for substitution reactions include aryl bromides and iodides.

Cycloaddition: The compound can undergo cycloaddition reactions with carbon dioxide.

Major products formed from these reactions include 3-aryl-2-oxazolidinones and 3-heteroaryl-2-oxazolidinones .

Wissenschaftliche Forschungsanwendungen

2-Oxazolidinone has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

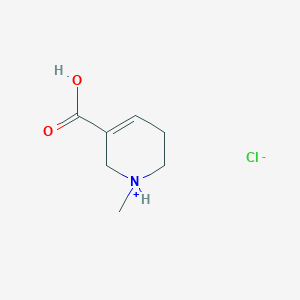

2-Oxazolidinone is part of a broader class of compounds known as oxazolidinones. Similar compounds include:

Linezolid: An antibiotic used to treat serious bacterial infections.

Tedizolid: A newer antibiotic with a similar mechanism of action to linezolid.

Cycloserine: Used as a second-line drug against tuberculosis.

Compared to these compounds, this compound is unique due to its versatility in both chemical synthesis and biological applications .

Eigenschaften

IUPAC Name |

1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXIZTKNFFYFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074326 | |

| Record name | 2-Oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Oxazolidinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19667 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>13.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57260826 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

497-25-6, 51667-26-6 | |

| Record name | 2-Oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Oxazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051667266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxazolidinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OXAZOLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4D49W92PP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-oxazolidinone?

A1: The molecular formula of this compound is C3H5NO2, and its molecular weight is 89.08 g/mol.

Q2: How can 2-oxazolidinones be synthesized?

A2: Several synthetic routes exist, including:

- Reaction of epoxides with isocyanates: This approach can be catalyzed by either nucleophilic or electrophilic catalysts. The reaction's regioselectivity, particularly the position of substitution on the this compound ring (4- or 5-substituted), depends on the chosen epoxide and catalyst. []

- Cyclization of β-amino alcohols with carbonyl precursors: This method often utilizes phosgene, chloroformate, or diethyl carbonate. [, , ]

- Cyclization of vinyl or propargyl carbamates: This pathway can be base- or transition metal-catalyzed and offers milder conditions for synthesizing various substituted oxazolidinones. []

- Carboxylative cyclization of propargylic amines with CO2: This approach often employs N-heterocyclic carbenes (NHCs) as catalysts and can selectively yield either 2-oxazolidinones or 2-oxazolones depending on the reaction conditions. [, ]

Q3: How can the structure of 2-oxazolidinones be confirmed?

A3: Common spectroscopic techniques used for structural confirmation include:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR): Provides information about the hydrogen and carbon environments in the molecule. [, , , , , ]

- Infrared (IR) spectroscopy: Helps identify functional groups present in the molecule, with characteristic absorption bands for amide and carbonyl groups. [, ]

- Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound. [, , ]

Q4: What are some applications of 2-oxazolidinones?

A4: 2-Oxazolidinones have found applications as:

- Chiral auxiliaries in asymmetric synthesis: They enable enantioselective synthesis of complex molecules by providing stereocontrol during reactions like alkylations, Diels-Alder reactions, Michael additions, and aldol reactions. [, , , , ]

- Protecting groups for 1,2-amino alcohols: Their stability and ease of removal under specific conditions make them suitable protecting groups in multistep organic synthesis. []

- Antibacterial agents: The most notable example is linezolid, a clinically used oxazolidinone antibiotic effective against methicillin-resistant Staphylococcus aureus (MRSA). [, , , ]

- Intermediates in the synthesis of other heterocycles: For example, they can be converted to 2-oxazolines through metal oxide-assisted CO2 extrusion and rearrangement reactions. []

Q5: How does the structure of 2-oxazolidinones influence their diastereoselectivity as chiral auxiliaries?

A5: The substituents on the this compound ring play a crucial role in controlling diastereoselectivity. For instance:

- (4S,5R)-5-Methyl-2-oxazolidinone-4-carboxylic acid undergoes electrochemical decarboxylative methoxylation to yield (4S,4R)-4-methoxy-5-methyl-2-oxazolinone, which exhibits high diastereoselectivity in amidoalkylation reactions with organocopper reagents, yielding trans-4-alkyl- or 4-aryl-substituted 2-oxazolidinones. []

- N-Acyl derivatives of 5,5-diaryl-4-isopropyl-2-oxazolidinones display varying degrees of diastereoselectivity depending on the aryl substituents and reaction conditions during alkylation reactions. []

- (S)-N-Acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones provide high diastereoselectivity in enolate alkylation reactions, leading to enantioenriched α-substituted aldehydes. []

- (S)-N-Acyl-4-phenyl-5,5-dimethyloxazolidin-2-ones undergo highly diastereoselective conjugate additions with organocuprates, enabling the synthesis of enantioenriched β-substituted aldehydes. []

Q6: Can 2-oxazolidinones be used to prepare specific enantiomers?

A6: Yes, by employing enantiomerically pure starting materials or chiral auxiliaries, specific enantiomers can be synthesized. For example, using (S)-(-)-4-benzyl-N-methacryloyl-2-oxazolidinone in 1,3-dipolar cycloaddition reactions with nitrones yields highly substituted isoxazolidines with controlled stereochemistry. []

Q7: How does difluorination of 3-methyl-2-oxazolidinone (NMO) impact its physicochemical properties and applications in lithium batteries?

A7: Difluorination of NMO leads to a mixture of 4,4′-difluoro-3-methyl-2-oxazolidinone and 4,5-difluoro-3-methyl-2-oxazolidinone. Compared to unmodified NMO, the difluorinated mixture exhibits decreased relative permittivity and ionic conductivity, alongside increased dynamic viscosity and anodic stability. When added to lithium-ion battery electrolytes, difluorinated NMO helps suppress discharge capacity fading. []

Q8: Can 2-oxazolidinones act as corrosion inhibitors?

A8: Yes, research suggests that some 2-oxazolidinones show promise as inhibitors of acid corrosion in steel. The degree of protection depends on factors like temperature and inhibitor concentration. []

Q9: How is computational chemistry applied in this compound research?

A9: Computational methods play a vital role in:

- Predicting spontaneous resolution of this compound racemates: Crystal structure prediction simulations help determine the relative stabilities of enantiomeric and racemic crystal forms. []

- Developing quantitative structure-activity relationship (QSAR) models: These models correlate structural features of 2-oxazolidinones with their biological activity, such as CETP inhibitory activity. Machine learning techniques like multiple linear regression, support vector regression, and feedforward neural networks are employed to build robust predictive models. []

- Understanding the binding interactions of 2-oxazolidinones with their targets: Molecular docking simulations provide insights into the binding mode and affinity of these compounds with enzymes or receptors. []

Q10: What are some potential future directions for this compound research?

A10: Future research may focus on:

- Developing novel this compound-based antibacterial agents: This includes addressing challenges like emerging resistance mechanisms and improving pharmacological properties. [, , ]

- Expanding the use of computational tools in designing and optimizing 2-oxazolidinones: Further development and application of QSAR models and other computational approaches can accelerate the discovery of new derivatives with improved activity, selectivity, and pharmacokinetic properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[amino(1,2,4-triazol-1-yl)methylidene]azanium;chloride](/img/structure/B7803258.png)